Crystal structure and X-ray diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
Crystal structure and X-ray diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
This guide provides a comprehensive overview of the methodologies involved in the structural elucidation of the novel compound, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and state-of-the-art single-crystal X-ray diffraction techniques required to define the three-dimensional architecture of this molecule. While a public crystal structure for this specific compound is not available, this guide establishes a robust and authoritative protocol based on well-established crystallographic practices.
Introduction: The Significance of Structural Elucidation
In the realm of medicinal chemistry and drug discovery, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, dictates its interaction with biological targets, and guides further optimization efforts. 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a derivative of the piperidine scaffold, represents a class of compounds with significant potential in pharmaceutical development. The piperidine ring is a prevalent motif in many approved drugs.[1] The determination of its crystal structure through single-crystal X-ray diffraction (SC-XRD) provides unambiguous information on its conformation, stereochemistry, and non-covalent interactions, which are critical for rational drug design.[2]
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
A plausible synthetic route to the title compound would involve the modification of a suitable piperidine precursor. The synthesis of related piperidine carboxylates often involves multi-step sequences, which are well-documented in the chemical literature.
Proposed Synthesis
A potential synthetic pathway could start from a commercially available piperidine derivative, followed by N-protection with a tert-butoxycarbonyl (Boc) group and subsequent functional group manipulations to introduce the methyl ester and the 5-oxo group. The final product would be purified by column chromatography to achieve high purity (>95%), a prerequisite for successful crystallization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The key is to achieve slow precipitation from a supersaturated solution.[3] For a compound like 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, several methods should be systematically explored:
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Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is left in a vial covered with a perforated film to allow for the slow evaporation of the solvent.[4]
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Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[3]
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Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to a lower temperature, reducing the solubility and promoting crystal growth.
A good quality crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a microscope.[3] The optimal crystal size for modern diffractometers is typically no larger than 0.5 mm in any dimension.[5]
Single-Crystal X-ray Diffraction: A Definitive Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow from synthesis to structural analysis.
Detailed Methodologies
A. Data Collection
A suitable single crystal would be mounted on a goniometer head.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6] A modern CCD area-detector diffractometer, such as a Bruker APEX-II, is commonly used for small molecules.[7][8] The instrument software (e.g., APEX2) is used to determine the unit cell parameters from a preliminary set of diffraction images and to set up a strategy for collecting a complete dataset.[6][8]
B. Data Reduction and Structure Solution
The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption. This step yields a reflection file (e.g., in .hkl format).[9] The structure is then "solved" using software like SHELXS or SHELXT, which are part of the widely used SHELXTL package.[9][10] These programs use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.[10]
C. Structure Refinement
The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with the program SHELXL.[11] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-determined small-molecule structure.
Table 1: Hypothetical Crystallographic Data for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
| Parameter | Value |
| Chemical formula | C12H19NO5 |
| Formula weight | 257.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 98.76(5)° | |
| c = 15.678(6) Å, γ = 90° | |
| Volume | 1324.5(9) ų |
| Z | 4 |
| Density (calculated) | 1.289 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 552 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9650 |
| Independent reflections | 2850 [R(int) = 0.025] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2850 / 0 / 163 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Structure Validation and Visualization
A. Validation
Once the refinement is complete, the structure must be thoroughly validated to ensure its chemical and crystallographic soundness. The program PLATON is an invaluable tool for this purpose, providing a detailed analysis of the geometry and checking for missed symmetry or other potential issues.[12][13][14]
B. Visualization and Interpretation
The final crystal structure is visualized using software like Mercury, which allows for the generation of high-quality images and the analysis of intermolecular interactions and crystal packing.[15][16][17] The analysis of the structure would focus on:
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Conformation of the Piperidine Ring: Determining whether the six-membered ring adopts a chair, boat, or skew-boat conformation.
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Relative Stereochemistry: Unambiguously assigning the relative positions of the substituents on the ring.
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Intermolecular Interactions: Identifying and analyzing hydrogen bonds, van der Waals contacts, and other non-covalent interactions that govern the crystal packing.
The following diagram illustrates the logical flow of the structure solution and refinement process.
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- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
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- 10. ocw.mit.edu [ocw.mit.edu]
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